3-Methyl-4-oxo-4-phenylbutanoic acid

Description

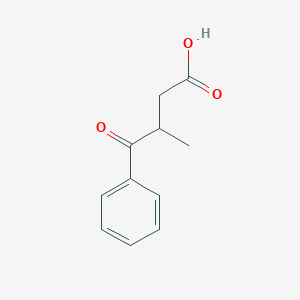

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(7-10(12)13)11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDWBJYRJYONCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7315-67-5 | |

| Record name | 3-methyl-4-oxo-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methyl 4 Oxo 4 Phenylbutanoic Acid and Its Chiral Analogues

Asymmetric Synthesis of Enantiopure 3-Methyl-4-oxo-4-phenylbutanoic acid

The creation of enantiomerically pure 3-Methyl-4-oxo-4-phenylbutanoic acid, which possesses a stereocenter at the C-3 position, is a significant challenge in synthetic organic chemistry. The control of stereochemistry at this position is crucial for applications where specific enantiomers are required. Methodologies to achieve this include the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches to the Stereocenter at C-3

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully applied to the enantioselective alkylation of carboxylic acids.

A notable strategy that could be conceptually applied to the synthesis of 3-Methyl-4-oxo-4-phenylbutanoic acid involves the use of chiral lithium amides as traceless auxiliaries for the direct and highly enantioselective alkylation of arylacetic acids. nih.gov This method circumvents the need for covalent attachment and subsequent removal of the auxiliary. nih.gov The process is operationally simple, and the chiral reagent can be recovered. nih.gov For instance, the alkylation of various phenylacetic acids has been achieved with high enantioselectivity. nih.gov

Another relevant approach involves the use of chiral amines to form enantiopure enamines, which then undergo stereoselective reactions. For example, chiral amines have been used to synthesize enantioenriched α-SCF3-tetrasubstituted β-keto esters. mdpi.com By employing a readily available and inexpensive chiral diamine like trans-1,2-diaminocyclohexane, fluorinated products can be obtained in good yields and high enantioselectivity after removal of the chiral auxiliary. mdpi.com

Table 1: Examples of Chiral Auxiliary-Mediated Alkylations of Arylacetic Acids This table presents data for analogous reactions, not the direct synthesis of 3-Methyl-4-oxo-4-phenylbutanoic acid.

| Entry | Arylacetic Acid | Alkylating Agent | Enantiomeric Excess (ee) |

|---|---|---|---|

| 1 | Phenylacetic Acid | Ethyl Iodide | 95% |

| 2 | 4-Methoxyphenylacetic Acid | Ethyl Iodide | 89% |

| 3 | 3,4-Dichlorophenylacetic Acid | Methyl Iodide | 92% |

| 4 | 1-Naphthylacetic Acid | Ethyl Iodide | 92% |

| 5 | 2-Naphthylacetic Acid | Ethyl Iodide | 96% |

Data sourced from a study on direct, highly enantioselective alkylation of arylacetic acids. nih.gov

Asymmetric Catalysis in the Preparation of 3-Methyl-4-oxo-4-phenylbutanoic acid

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is often a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries.

Several catalytic strategies for related transformations could be envisioned for the synthesis of enantiopure 3-Methyl-4-oxo-4-phenylbutanoic acid. For example, the dynamic kinetic resolution of α-keto esters has been accomplished using asymmetric transfer hydrogenation with a (arene)RuCl(monosulfonamide) catalyst. capes.gov.br This process can generate three contiguous stereocenters with high diastereoselectivity. capes.gov.br

Furthermore, biocatalysis offers a powerful tool for asymmetric synthesis. A dual biocatalytic platform has been developed for the efficient asymmetric alkylation of α-keto acids using engineered methyltransferases. nih.gov This system has demonstrated excellent enantioselectivity for a range of substrates. nih.gov Additionally, asymmetric conjugate addition reactions of β-keto esters to cyclic enones have been achieved with high reactivity and selectivity using La-NR-linked-BINOL complexes as catalysts. acs.org

Diastereoselective Synthesis of 3-Methyl-4-oxo-4-phenylbutanoic acid Stereoisomers

When a molecule contains more than one stereocenter, the synthesis must control the relative configuration of these centers, a process known as diastereoselective synthesis. For derivatives of 3-Methyl-4-oxo-4-phenylbutanoic acid with an additional stereocenter, controlling diastereoselectivity is paramount.

An example of a diastereoselective transformation that, while not directly on the target molecule, illustrates the principles, is the synthesis of oxo-azepine synthons. mdpi.com In this work, the hydroboration of a tetrahydroazepine derivative proceeded with complete diastereofacial selectivity and moderate regioselectivity to yield a mixture of regioisomeric azepanols. mdpi.com Such substrate-controlled diastereoselective reactions are a cornerstone of stereoselective synthesis.

Total Synthesis Strategies Involving 3-Methyl-4-oxo-4-phenylbutanoic acid as a Key Intermediate

Gamma-keto acids and their derivatives are valuable building blocks in the total synthesis of more complex molecules. Their bifunctional nature allows for a variety of subsequent chemical transformations.

While specific examples of total syntheses employing 3-Methyl-4-oxo-4-phenylbutanoic acid as a key intermediate are not widely reported, the utility of the gamma-keto acid motif is well-established. For instance, γ-keto acids are recognized as valuable starting materials in various industries, including the production of plastics. google.com In the realm of medicinal chemistry, a complex 4-aza-3-oxo-androstane-17β-carboxylic acid, a key intermediate for potent 5α-reductase inhibitors, was synthesized from a precursor that incorporates a keto acid functionality which is then cyclized to form a lactam. researchgate.net Furthermore, related butyraldehyde (B50154) derivatives have been utilized in the synthesis of 1,2-diarylpyrroles. researchgate.net

Green Chemistry Principles in the Synthesis of 3-Methyl-4-oxo-4-phenylbutanoic acid

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of 3-Methyl-4-oxo-4-phenylbutanoic acid can lead to more sustainable and environmentally friendly production methods.

Several green synthetic approaches are relevant to the preparation of γ-keto acids. A magnesium-mediated direct reductive carboxylation of aryl vinyl ketones under a carbon dioxide atmosphere provides a route to γ-keto carboxylic acids under eco-friendly conditions with a short reaction time. organic-chemistry.org Another green method involves the photochemical preparation of carboxylic acids from formate (B1220265) salts and alkenes. organic-chemistry.org

Microwave-assisted organic synthesis is another tenet of green chemistry. The microwave-mediated reaction of methyl-4-oxo-4-phenylbutanoate with ammonium (B1175870) formate has been shown to produce pyrrolidone derivatives in high yield and with very short reaction times. ias.ac.in Furthermore, the conversion of biomass into valuable chemicals is a key area of green chemistry research. There are promising pathways for the synthesis of α-keto acids from renewable feedstocks like biomass. mdpi.com

Chemo-Enzymatic and Biocatalytic Routes to 3-Methyl-4-oxo-4-phenylbutanoic acid Precursors

Chemo-enzymatic and biocatalytic methods leverage the high selectivity and efficiency of enzymes to perform chemical transformations. These approaches are often conducted under mild conditions and can provide access to chiral molecules that are difficult to obtain through traditional chemical synthesis.

For precursors of 3-Methyl-4-oxo-4-phenylbutanoic acid, biocatalysis offers significant potential. For example, the enzymatic synthesis of L-homophenylalanine from 2-oxo-4-phenylbutanoic acid has been demonstrated using phenylalanine dehydrogenase, coupled with a cofactor regeneration system. researchgate.net This highlights the feasibility of using enzymes to transform close analogues of the target molecule's precursors.

Moreover, a biocatalytic platform for the asymmetric alkylation of α-keto acids has been developed using engineered S-adenosyl-L-methionine (SAM)-dependent methyltransferases. nih.gov This system can be used for the enantioselective methylation, ethylation, and allylation of a variety of α-keto acids with high turnover numbers and excellent enantioselectivities. nih.gov The enzymatic synthesis of α-keto acids from L-amino acids and the use of engineered microorganisms to produce α-keto acids from sugars are also established green and efficient biocatalytic routes. mdpi.com

Comparative Analysis of Synthetic Efficiency and Atom Economy for 3-Methyl-4-oxo-4-phenylbutanoic acid Preparation

A comparative analysis of the different synthetic routes to 3-Methyl-4-oxo-4-phenylbutanoic acid and its chiral derivatives reveals significant differences in their efficiency and atom economy.

Catalytic Asymmetric Hydrogenation: In contrast, the synthesis of chiral analogues via catalytic asymmetric hydrogenation of the keto group offers superior synthetic efficiency and atom economy. These reactions utilize a very small amount of a transition metal catalyst (e.g., Ni or Ir) with a chiral ligand (as low as 0.05 mol%). acs.org The primary reaction is an addition of a hydrogen molecule across the carbonyl bond, making the process highly atom-economical with water being the only theoretical byproduct of the subsequent lactonization. These methods are characterized by high chemical yields and exceptional enantioselectivities, often exceeding 98% ee. nih.govacs.org The mild reaction conditions and the low catalyst loading contribute to a highly efficient and sustainable process.

The following table summarizes the key findings for the catalytic asymmetric hydrogenation of related γ-keto acids to produce chiral lactones, which are direct chiral analogues of 3-Methyl-4-oxo-4-phenylbutanoic acid.

| Catalyst System | Substrate Type | Yield | Enantiomeric Excess (ee) | Catalyst Loading (mol %) | Reference |

| Ni-(R,R)-QuinoxP* | Aromatic γ-Keto Acids | High | ≤98% | 0.05 - 1 | nih.govacs.org |

| (S)-1a (Iridium) | Aromatic γ-Ketoacids | High | >99% | 0.001 - 1 | nih.gov |

Chemical Reactivity, Transformation Mechanisms, and Derivatization Chemistry of 3 Methyl 4 Oxo 4 Phenylbutanoic Acid

Reactions at the Carboxylic Acid Moiety of 3-Methyl-4-oxo-4-phenylbutanoic acid

The terminal carboxylic acid group is a primary site for a variety of classical derivatization reactions, including esterification, amidation, and anhydride (B1165640) formation.

Esterification, Amidation, and Anhydride Formation

As a typical carboxylic acid, 3-Methyl-4-oxo-4-phenylbutanoic acid is readily converted into its corresponding esters, amides, and anhydrides through established synthetic protocols.

Esterification: The most common method for ester synthesis is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.comkhanacademy.org This is a reversible process, and to drive the equilibrium toward the ester product, water is typically removed as it is formed. masterorganicchemistry.com

Amidation: Amide derivatives can be synthesized by reacting the carboxylic acid with an amine. This transformation often requires the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group for nucleophilic attack. researchgate.net Alternatively, greener methods using catalysts such as boric acid have been developed for the direct amidation of carboxylic acids with amines or urea (B33335). semanticscholar.orgresearchgate.net

Anhydride Formation: Symmetrical anhydrides can be formed from two molecules of the carboxylic acid via dehydration, typically by heating with a strong dehydrating agent like phosphorus pentoxide.

The following table summarizes these general transformations as they apply to 3-Methyl-4-oxo-4-phenylbutanoic acid.

| Transformation | Reagents & Conditions | Product Type | General Mechanism |

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Acid-catalyzed nucleophilic acyl substitution youtube.commasterorganicchemistry.com |

| Amidation | Amine (R'R''NH), Coupling Agent (e.g., DCC, EDC) or Catalyst (e.g., Boric Acid) | Amide | Activation of carboxyl group followed by nucleophilic attack by amine researchgate.netsemanticscholar.org |

| Anhydride Formation | Heat, Dehydrating Agent (e.g., P₂O₅) | Acid Anhydride | Nucleophilic acyl substitution between two carboxylic acid molecules |

Transformations Involving the Ketone Functionality of 3-Methyl-4-oxo-4-phenylbutanoic acid

The benzoyl ketone group offers a second reactive center within the molecule, participating in reduction, tautomerization, and nucleophilic addition reactions.

Reduction Chemistry of the Oxo Group: Chemo- and Stereoselective Approaches

The ketone functionality can be selectively reduced to a secondary alcohol, yielding 3-methyl-4-hydroxy-4-phenylbutanoic acid. The presence of a pre-existing stereocenter at the C3 position means that this reduction can produce diastereomers. Consequently, significant research has focused on developing stereoselective methods for the reduction of γ-keto acids and their esters.

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) will reduce the ketone but typically result in a mixture of diastereomers. Advanced catalytic systems offer much greater control over the stereochemical outcome. For instance, nickel-catalyzed asymmetric hydrogenation of γ-keto acids using chiral phosphine (B1218219) ligands (like QuinoxP*) has been shown to be highly efficient, producing the corresponding γ-hydroxy acids with excellent enantioselectivity. acs.org These hydroxy acids readily undergo intramolecular cyclization (lactonization) under acidic conditions to form chiral γ-lactones, which are valuable synthetic intermediates. acs.orgrsc.org

Similarly, chiral borane (B79455) reagents, such as B-chlorodiisopinocampheylborane (DIP-Chloride), have been used for the asymmetric reduction of γ-keto esters, like ethyl 3-benzoylpropanoate, affording the corresponding γ-hydroxy esters in high enantiomeric excess (ee). acs.org

The table below summarizes findings for the stereoselective reduction of analogous γ-keto acid and ester systems.

| Substrate Type | Reagent / Catalyst | Product | Selectivity | Reference |

| γ-Keto Acid | Ni-(R,R)-QuinoxP* Complex, H₂ | Chiral γ-Lactone (via hydroxy acid) | Up to 99.9% ee | acs.org |

| Cyclic γ-Keto Acid | Et₃SiH, CF₃COOH | syn-γ-Lactone | Good to excellent diastereoselectivity | acs.org |

| Cyclic γ-Keto Acid | L-Selectride® | syn,anti-γ-Lactone | Good to excellent diastereoselectivity | acs.org |

| γ-Keto Ester (Ethyl 3-benzoylpropanoate) | (-)-DIP-Chloride | (S)-γ-Hydroxy Ester / (S)-γ-Lactone | >99% ee | acs.org |

Enolization, Ketonization, and Tautomeric Equilibria of 3-Methyl-4-oxo-4-phenylbutanoic acid

Like other ketones with α-hydrogens, the ketone group in 3-Methyl-4-oxo-4-phenylbutanoic acid can exist in equilibrium with its enol tautomer. The enol form is a key reactive intermediate in many reactions, including acid-catalyzed halogenation and oxidation.

Kinetic studies on the oxidation of 4-oxo-4-phenylbutanoic acid by various reagents have established that the rate-determining step is often the acid-catalyzed enolization of the ketone. scholarsresearchlibrary.comorientjchem.org The rate of enolization can be measured independently using a bromination method. These investigations revealed that the enolization reaction is first order with respect to the keto acid and the hydrogen ion concentration, but zero order with respect to bromine, confirming that the initial enol formation is the slow step. scholarsresearchlibrary.comorientjchem.org The rate of enolization was found to be greater than the rate of oxidation, supporting its role as a precursor intermediate. orientjchem.org It is expected that 3-Methyl-4-oxo-4-phenylbutanoic acid exhibits similar acid-catalyzed keto-enol tautomerism.

| Kinetic Parameter | Finding for 4-oxo-4-phenylbutanoic acid | Implication | Reference |

| Reaction Order | First order in [Keto Acid] | The keto acid is directly involved in the rate-determining step. | scholarsresearchlibrary.comorientjchem.org |

| Catalysis | First order in [H⁺] | The enolization process is acid-catalyzed. | scholarsresearchlibrary.comorientjchem.org |

| Mechanism | Rate of enolization > Rate of oxidation | Enol formation is a rapid pre-equilibrium before the slower oxidation step. | orientjchem.org |

Nucleophilic Addition Reactions to the Carbonyl Group

The electrophilic carbon of the ketone's carbonyl group is susceptible to attack by a wide range of nucleophiles. Standard nucleophilic addition reactions include the formation of cyanohydrins (with HCN), imines (with primary amines), and new carbon-carbon bonds via reactions with organometallic reagents like Grignard reagents.

A relevant example is the microwave-mediated three-component condensation of methyl-4-oxo-4-phenylbutanoate (the ester of the unmethylated analog) with ammonium (B1175870) formate (B1220265). ias.ac.in This reaction proceeds via initial formation of an imine or enamine, which then acts as a nucleophile in a subsequent cyclization, ultimately furnishing 3-methylidene-5-phenyl-2,3-dihydropyrrolidones. ias.ac.in This demonstrates that the ketone functionality can serve as a handle for constructing more complex heterocyclic structures through reactions that begin with nucleophilic attack at the carbonyl carbon.

Reactions at the Phenyl Moiety: Electrophilic Aromatic Substitution and Functionalization

The phenyl group of 3-Methyl-4-oxo-4-phenylbutanoic acid is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com The reactivity and orientation of incoming electrophiles are dictated by the substituent already present on the benzene (B151609) ring, in this case, the 3-methyl-1-oxobutyl-1-carbonyl group.

The acyl group (a ketone) directly attached to the phenyl ring is an electron-withdrawing group. This deactivates the aromatic ring towards electrophilic attack by reducing its electron density, making the reaction slower compared to benzene. masterorganicchemistry.com Consequently, harsher reaction conditions are often required. The deactivating nature of the acyl group directs incoming electrophiles primarily to the meta position (C-3 and C-5 of the phenyl ring). This is because the resonance structures of the carbocation intermediate (the sigma complex or benzenium ion) show that the positive charge is destabilized at the ortho and para positions, making the meta attack more favorable. masterorganicchemistry.comlibretexts.org

Common electrophilic aromatic substitution reactions that can be applied to the phenyl moiety of 3-Methyl-4-oxo-4-phenylbutanoic acid include nitration, halogenation, and sulfonation. masterorganicchemistry.com

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the phenyl ring, predominantly at the meta position. libretexts.orgmasterorganicchemistry.com The active electrophile in this reaction is the nitronium ion (NO₂⁺). libretexts.org

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ with dissolved SO₃) leads to the introduction of a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Halogenation: The introduction of a halogen (e.g., Br, Cl) requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to generate a more potent electrophile. masterorganicchemistry.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution on 3-Methyl-4-oxo-4-phenylbutanoic acid

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-Methyl-4-oxo-4-(3-nitrophenyl)butanoic acid |

| Sulfonation | SO₃, H₂SO₄ | 3-Methyl-4-oxo-4-(3-sulfophenyl)butanoic acid |

| Bromination | Br₂, FeBr₃ | 3-Methyl-4-(3-bromophenyl)-4-oxobutanoic acid |

Cyclization Reactions and Heterocycle Formation from 3-Methyl-4-oxo-4-phenylbutanoic acid

The bifunctional nature of 3-Methyl-4-oxo-4-phenylbutanoic acid, containing both a ketone and a carboxylic acid, makes it an excellent substrate for intramolecular cyclization reactions to form various heterocyclic compounds. These reactions are often key steps in the synthesis of complex molecules.

One of the most straightforward cyclization reactions is the formation of a γ-lactone. This can occur through the reduction of the ketone at C-4 to a hydroxyl group, followed by an acid-catalyzed intramolecular esterification (lactonization) with the carboxylic acid function. This would result in the formation of a five-membered lactone ring, a common structural motif in natural products. The stereochemistry at the methyl-bearing carbon (C-3) would influence the stereochemistry of the resulting lactone. Studies on the lactonization of other branched carboxylic acids have demonstrated the feasibility of forming γ-lactones with high selectivity. acs.org

Furthermore, the carboxylic acid and ketone functionalities can be utilized to construct more complex heterocyclic systems. For instance, the carboxylic acid can be converted into an amide, which could then undergo an intramolecular reaction with the ketone to form nitrogen-containing heterocycles. The synthesis of complex fused heterocyclic systems, such as thiazepino-quinolines, often involves the reaction of a functionalized quinoline (B57606) with a mercapto-carboxylic acid, followed by cyclization. nih.gov This highlights the utility of the keto-acid moiety as a building block for creating larger, polycyclic structures.

Mechanistic Investigations of Key Reaction Pathways for 3-Methyl-4-oxo-4-phenylbutanoic acid Transformations

While specific mechanistic studies on 3-Methyl-4-oxo-4-phenylbutanoic acid are limited, extensive research on the closely related parent compound, 4-oxo-4-phenylbutanoic acid, provides significant insight into its probable reaction mechanisms. Kinetic studies on the oxidation of 4-oxo-4-phenylbutanoic acid by various oxidizing agents, such as tripropylammonium (B8586437) fluorochromate (TriPAFC) and benzimidazolium fluorochromate (BIFC), have been thoroughly investigated. orientjchem.orgscholarsresearchlibrary.comderpharmachemica.com

These studies consistently reveal that the reaction mechanism proceeds through the formation of an enol intermediate. The reaction is typically first order with respect to the oxo-acid, the oxidant, and an acid catalyst (H⁺). orientjchem.orgscholarsresearchlibrary.com The rate-determining step is often the attack of the oxidant on the enol form of the keto-acid. The rate of enolization is facilitated by the acidic medium. orientjchem.org The presence of the methyl group at the C-3 position in 3-Methyl-4-oxo-4-phenylbutanoic acid is expected to influence the rate of enolization and subsequent reactions due to steric and electronic effects, but the fundamental pathway involving an enol or enolate intermediate is likely to be conserved.

The oxidation of 4-oxo-4-phenylbutanoic acid ultimately leads to the cleavage of the molecule, yielding benzoic acid as a major product. scholarsresearchlibrary.com

Table 2: Summary of Kinetic Data for the Oxidation of 4-oxo-4-phenylbutanoic acid (a model substrate)

| Oxidant | Catalyst | Key Findings | Reference |

| Tripropylammonium fluorochromate (TriPAFC) | Perchloric acid | First order in [TriPAFC], [oxo-acid], and [H⁺]. The reaction proceeds via an enol intermediate. | orientjchem.org |

| Benzimidazolium fluorochromate (BIFC) | 1,10-phenanthroline | First order in [BIFC], [oxo-acid], and [H⁺]. The reaction leads to the formation of benzoic acid. | scholarsresearchlibrary.com |

| N-Chlorosuccinimide (NCS) | None | First order in [NCS] and [oxo-acid]. The rate is not significantly affected by ionic strength. | researchgate.net |

| Acid Bromate (B103136) | Sulfuric acid | The mechanism involves the attack of protonated bromate on the enol form of the oxo-acid. | researchgate.net |

These findings underscore the importance of the enol tautomer in the reactivity of this class of compounds. Any mechanistic consideration for 3-Methyl-4-oxo-4-phenylbutanoic acid must take into account the equilibrium between the keto and enol forms.

Development of Advanced Chemical Probes and Building Blocks based on 3-Methyl-4-oxo-4-phenylbutanoic acid Derivatives

3-Methyl-4-oxo-4-phenylbutanoic acid possesses several structural features that make it an attractive scaffold for the development of advanced chemical probes and as a versatile building block in organic synthesis. The presence of three distinct functional handles—the carboxylic acid, the ketone, and the phenyl ring—allows for a wide range of chemical modifications.

The carboxylic acid can be readily converted into esters, amides, or acid chlorides, enabling its conjugation to other molecules, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or solid supports for combinatorial synthesis. The ketone provides a site for nucleophilic addition, condensation reactions, or conversion to other functional groups like amines or hydrazones. The phenyl ring can be functionalized through electrophilic substitution as described previously, allowing for the introduction of reporter groups or moieties that can modulate the molecule's biological activity or physical properties. masterorganicchemistry.com

The chiral center at C-3 introduces an element of three-dimensional complexity, which is highly valuable in the design of probes for biological systems and as a starting material for asymmetric synthesis. Derivatives of 3-Methyl-4-oxo-4-phenylbutanoic acid have the potential to be used in the synthesis of libraries of small molecules for drug discovery and chemical biology applications. The commercial availability of this compound and related structures indicates its utility in various research and development sectors. pharmint.netchemscene.com While specific examples of its use as a chemical probe are not widely reported, its structural similarity to other keto-acids used in medicinal chemistry suggests significant untapped potential. ebi.ac.uk

Advanced Structural Elucidation and Conformational Analysis of 3 Methyl 4 Oxo 4 Phenylbutanoic Acid

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural determination of organic molecules. For 3-Methyl-4-oxo-4-phenylbutanoic acid, a combination of one-dimensional and two-dimensional NMR techniques provides a detailed picture of its atomic connectivity and spatial arrangement.

1H, 13C, and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Methyl-4-oxo-4-phenylbutanoic acid displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear in the downfield region (δ 7.0-8.0 ppm). The methine proton at the C3 position, being adjacent to a carbonyl group, would be expected to resonate at a specific chemical shift, coupled to the neighboring methyl and methylene (B1212753) protons. The methylene protons at the C2 position would likely appear as a multiplet due to coupling with the C3 proton. The methyl protons at the C3 position would present as a doublet. The acidic proton of the carboxylic acid group is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, the methine carbon at C3, the methylene carbon at C2, and the methyl carbon. The chemical shifts of these carbons are influenced by their electronic environment.

2D NMR Techniques: While specific experimental 2D NMR data such as COSY, HSQC, HMBC, and NOESY for 3-Methyl-4-oxo-4-phenylbutanoic acid are not widely available in published literature, the application of these techniques can be predicted.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show a correlation between the methine proton at C3 and the protons of the adjacent methyl and methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively assign the proton signals to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the molecule in solution.

A summary of expected ¹H and ¹³C NMR chemical shifts is presented in the table below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 10.0 - 13.0 (broad) | 170 - 180 |

| Ketone (C=O) | - | 195 - 205 |

| Aromatic (C₆H₅) | 7.4 - 8.0 | 128 - 137 |

| Methine (CH) | 3.5 - 4.0 | 40 - 50 |

| Methylene (CH₂) | 2.5 - 3.0 | 35 - 45 |

| Methyl (CH₃) | 1.2 - 1.5 | 15 - 25 |

Dynamic NMR for Conformational Exchange Studies of 3-Methyl-4-oxo-4-phenylbutanoic acid

There is a lack of specific studies employing dynamic NMR for the conformational exchange analysis of 3-Methyl-4-oxo-4-phenylbutanoic acid in the available literature. However, this technique could provide valuable insights into the rotational dynamics around the C3-C4 single bond. By monitoring changes in the NMR spectrum at different temperatures, it would be possible to determine the energy barriers for rotation and identify the populations of different conformers.

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Analysis and Isomer Differentiation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound through its fragmentation pattern.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₁H₁₂O₃). guidechem.com

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion at m/z 192 would be isolated and subjected to collision-induced dissociation. Key fragmentation pathways would likely include:

Loss of the carboxylic acid group (•COOH), resulting in a fragment at m/z 147.

Cleavage adjacent to the ketone, leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often a very stable and abundant fragment for compounds containing a benzoyl group.

Loss of water (H₂O) from the molecular ion.

For comparison, the isomer 4-benzoylbutyric acid also has a molecular weight of 192 g/mol , but its fragmentation pattern in GC-MS shows a prominent base peak at m/z 105, corresponding to the benzoyl cation. nih.gov Other significant fragments are observed at m/z 77 (phenyl cation) and m/z 120. nih.gov Similar fragmentation would be anticipated for 3-Methyl-4-oxo-4-phenylbutanoic acid, with the relative abundances of fragments potentially allowing for differentiation.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

There are no published studies on the analysis of 3-Methyl-4-oxo-4-phenylbutanoic acid using IMS-MS. This advanced technique separates ions based on their size, shape, and charge. It would be a powerful tool for distinguishing between isomers like 3-Methyl-4-oxo-4-phenylbutanoic acid and 4-benzoylbutyric acid, as they would likely exhibit different collision cross-sections due to their distinct three-dimensional structures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 3-Methyl-4-oxo-4-phenylbutanoic acid is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, which is typically broadened due to hydrogen bonding. docbrown.info A strong absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. spectroscopyonline.com Another strong band, likely around 1680-1700 cm⁻¹, would be attributed to the C=O stretching of the ketone conjugated with the phenyl ring. The spectrum would also feature C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as C-O stretching and O-H bending vibrations. For the related isomer, 4-benzoylbutyric acid, IR spectra show characteristic peaks for the carbonyl and hydroxyl groups. nih.gov

X-ray Crystallography of 3-Methyl-4-oxo-4-phenylbutanoic acid and its Cocrystals

Currently, there is a notable absence of published single-crystal X-ray diffraction data for 3-methyl-4-oxo-4-phenylbutanoic acid in publicly accessible crystallographic databases. Consequently, detailed information regarding its solid-state packing, intermolecular interactions, and precise bond metrics remains experimentally undetermined.

While the crystal structure of the parent compound, 4-oxo-4-phenylbutanoic acid, has been investigated, revealing the existence of multiple polymorphs, this information cannot be directly extrapolated to its 3-methyl derivative. mdpi.comresearchgate.netsciforum.net The introduction of a methyl group at the C3 position is expected to significantly influence the molecule's conformational preferences and its packing arrangement in the crystalline state. This substitution can introduce steric effects that alter intermolecular hydrogen bonding patterns, which are crucial in the crystal lattice formation of carboxylic acids.

Furthermore, there is no scientific literature available describing the formation and crystallographic analysis of cocrystals involving 3-methyl-4-oxo-4-phenylbutanoic acid. The exploration of its cocrystal formation with various co-formers could be a valuable area of future research to modify its physicochemical properties.

Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

3-Methyl-4-oxo-4-phenylbutanoic acid possesses a chiral center at the C3 position, making it a candidate for analysis by chiroptical spectroscopic methods such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). These techniques are instrumental in determining the absolute configuration of chiral molecules in solution. However, a review of the current scientific literature reveals a lack of published experimental ECD or ORD data for the enantiomers of 3-methyl-4-oxo-4-phenylbutanoic acid.

In the absence of experimental spectra, theoretical calculations of ECD and ORD spectra based on quantum chemical methods could serve as a predictive tool. Such computational approaches can model the chiroptical properties of the (R)- and (S)-enantiomers, and the comparison of these theoretical spectra with future experimental data would be essential for the unambiguous assignment of the absolute configuration.

Solution and Solid-State Conformational Analysis of 3-Methyl-4-oxo-4-phenylbutanoic acid

The conformational landscape of 3-methyl-4-oxo-4-phenylbutanoic acid in both solution and the solid state has not been extensively investigated, with no specific studies found in the current body of scientific literature. The flexibility of the butanoic acid chain, coupled with the steric and electronic influences of the methyl and phenyl groups, suggests that the molecule can adopt various conformations.

Solution-State Conformational Analysis:

In solution, the conformation of 3-methyl-4-oxo-4-phenylbutanoic acid would be influenced by the solvent polarity and the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the keto group. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the use of nuclear Overhauser effect (NOE) experiments and the analysis of vicinal coupling constants, would be a powerful technique to probe the predominant conformations in different solvents. mdpi.com For instance, the relative orientation of the protons on the chiral center and the adjacent methylene group could provide insights into the torsional angles along the C2-C3 and C3-C4 bonds.

Solid-State Conformational Analysis:

In the absence of a crystal structure, the solid-state conformation remains unknown. Solid-state NMR (ssNMR) spectroscopy could provide valuable information about the conformational state of the molecule in its powdered or microcrystalline form. nih.gov By analyzing the chemical shift anisotropies and dipolar couplings, it would be possible to gain insights into the molecular geometry and packing in the solid state.

Due to the lack of experimental data, a theoretical conformational analysis using computational methods would be necessary to predict the stable conformers in both the gas phase and in solution. Such studies could map the potential energy surface as a function of key dihedral angles, providing a theoretical framework for understanding the molecule's conformational behavior.

Theoretical and Computational Investigations of 3 Methyl 4 Oxo 4 Phenylbutanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the electronic distribution, molecular geometry, and reactivity of 3-Methyl-4-oxo-4-phenylbutanoic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-Methyl-4-oxo-4-phenylbutanoic acid, DFT calculations can elucidate its ground state properties, such as optimized geometry, total energy, and the distribution of electron density. While specific DFT studies on this molecule are not abundant in the literature, the methodology is well-established for similar keto-carboxylic acids. bohrium.comnih.govresearchgate.net

A typical DFT study would involve optimizing the geometry of the molecule to find its most stable conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. ubbcluj.ro For instance, DFT has been successfully used to study the keto-enol tautomerization in similar molecules, revealing that the enol forms can be more stable in certain conditions. ubbcluj.roresearchgate.net

Furthermore, DFT is employed to map reaction pathways and identify transition states, which are critical for understanding reaction mechanisms. For example, in the context of ketonic decarboxylation, DFT calculations have been used to determine that a mechanism involving a β-keto acid intermediate is kinetically favored. bohrium.comnih.govresearchgate.net Such studies on 3-Methyl-4-oxo-4-phenylbutanoic acid would provide valuable information on its reactivity and potential transformation pathways.

Table 1: Computed Ground State Properties of 3-Methyl-4-oxo-4-phenylbutanoic acid

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | PubChem nih.gov |

| Molecular Weight | 192.21 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 192.078644241 Da | PubChem nih.gov |

| XLogP3 | 1.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Note: The data in this table is based on computational predictions available in the PubChem database.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to explain chemical bonding. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For 3-Methyl-4-oxo-4-phenylbutanoic acid, the HOMO is expected to be localized on the phenyl ring and the oxygen atoms of the carbonyl and carboxyl groups, which are electron-rich regions. The LUMO is likely to be distributed over the carbonyl carbon and the carboxylic acid group, which are electrophilic centers. A smaller HOMO-LUMO gap would suggest higher reactivity.

A Natural Bond Orbital (NBO) analysis can provide further details on the bonding characteristics, such as the hybridization of atomic orbitals and the nature of the bonds (e.g., sigma, pi bonds). This analysis helps in understanding the delocalization of electrons and the stability of the molecule.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects on 3-Methyl-4-oxo-4-phenylbutanoic acid

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the particles change. For 3-Methyl-4-oxo-4-phenylbutanoic acid, MD simulations can be used to explore its conformational landscape and the influence of solvent on its structure and dynamics.

Conformational sampling through MD simulations can identify the most populated conformations of the molecule in solution, which may differ from the minimum energy structure in the gas phase. This information is crucial for understanding its behavior in a biological environment.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to validate the computed structures and electronic properties.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using DFT methods. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra. These predictions can aid in the assignment of experimental spectra and provide confidence in the computed molecular structure. For 3-Methyl-4-oxo-4-phenylbutanoic acid, predicted NMR spectra would show distinct signals for the methyl, methylene (B1212753), methine, and aromatic protons and carbons.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The frequencies and intensities of the vibrational modes can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations can predict the IR spectrum, which is characterized by absorption bands corresponding to specific functional groups. For 3-Methyl-4-oxo-4-phenylbutanoic acid, characteristic peaks for the C=O stretching of the ketone and carboxylic acid, the O-H stretching of the carboxylic acid, and the C-H stretching of the aromatic and aliphatic parts would be predicted.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions in a molecule. Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis spectra. mit.edu The calculations yield the excitation energies and oscillator strengths of the electronic transitions. For 3-Methyl-4-oxo-4-phenylbutanoic acid, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions in the phenyl ring and n→π* transitions of the carbonyl groups.

Table 2: Predicted Spectroscopic Data for 3-Methyl-4-oxo-4-phenylbutanoic acid (Hypothetical)

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Carbonyl Carbon (Ketone) | ~200 ppm |

| ¹³C NMR | Carbonyl Carbon (Acid) | ~175 ppm |

| ¹H NMR | Carboxylic Acid Proton | ~10-12 ppm |

| IR | C=O Stretch (Ketone) | ~1715 cm⁻¹ |

| IR | C=O Stretch (Acid) | ~1760 cm⁻¹ |

| UV-Vis | λmax (π→π) | ~250 nm |

| UV-Vis | λmax (n→π) | ~280 nm |

In Silico Screening and Virtual Ligand Design Based on 3-Methyl-4-oxo-4-phenylbutanoic acid Scaffold

The structural features of 3-Methyl-4-oxo-4-phenylbutanoic acid make it an interesting scaffold for in silico screening and virtual ligand design. nih.govmdpi.commdpi.com A scaffold is a core molecular structure to which various functional groups can be attached to create a library of compounds. Virtual screening involves computationally docking a library of such compounds into the binding site of a biological target (e.g., an enzyme or receptor) to identify potential hits.

The 3-Methyl-4-oxo-4-phenylbutanoic acid scaffold offers several points for diversification: the phenyl ring can be substituted, the carboxylic acid can be converted to esters or amides, and the keto group can be modified. These modifications can be explored virtually to design ligands with improved binding affinity and selectivity for a specific target. The combination of a hydrophobic phenyl group and a hydrogen-bonding carboxylic acid group makes this scaffold suitable for interacting with a variety of protein binding sites.

Quantitative Structure-Property Relationship (QSPR) Studies for 3-Methyl-4-oxo-4-phenylbutanoic acid Derivatives

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that relate the chemical structure of a series of compounds to their physicochemical properties. nih.govnih.gov These models are developed by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of derivatives of 3-Methyl-4-oxo-4-phenylbutanoic acid and then using statistical methods like multiple linear regression or machine learning to find a correlation with an observed property (e.g., solubility, melting point).

A QSPR model for derivatives of this scaffold could predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. For instance, a model could be developed to predict the lipophilicity (logP) of different derivatives, which is a crucial parameter in drug development.

Biochemical Interactions and Mechanistic Studies of 3 Methyl 4 Oxo 4 Phenylbutanoic Acid in in Vitro Systems

Enzyme Kinetic Studies of 3-Methyl-4-oxo-4-phenylbutanoic acid as an Inhibitor or Substrate

The interaction of 3-Methyl-4-oxo-4-phenylbutanoic acid with enzymes can be explored from two perspectives: its potential role as an inhibitor of enzymatic activity and its capacity to act as a substrate for enzymatic conversion.

Reversible and Irreversible Inhibition Mechanisms

Derivatives of 4-oxo-4-phenylbutanoic acid have been identified as inhibitors of kynurenine-3-hydroxylase (KYN-3-OHase), a critical enzyme in the tryptophan degradation pathway. nih.gov Inhibition of this enzyme can modulate the production of neuroactive metabolites. The nature of this inhibition, whether reversible or irreversible, is a key determinant of the compound's pharmacological profile. For reversible inhibitors, the binding to the enzyme is non-covalent and can be reversed, whereas irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to its permanent inactivation.

Studies on related β-lactam derivatives have also explored their potential as enzyme inhibitors, where molecular modeling suggested potential activity against porcine pancreatic elastase (HLE), although in vitro assays did not show remarkable inhibitory activity for the tested compounds. nih.gov

Substrate Binding and Turnover Kinetics

In contrast to enzyme inhibition, a molecule can also serve as a substrate, where it binds to the enzyme's active site and is converted into a product. A closely related compound, 2-oxo-4-phenylbutanoic acid, has been shown to be a substrate for the enzyme L-phenylalanine dehydrogenase. researchgate.net This enzyme catalyzes the reductive amination of 2-oxo-4-phenylbutanoic acid to produce L-homophenylalanine, a precursor for angiotensin-converting enzyme (ACE) inhibitors. researchgate.net

The kinetics of such a reaction can be described by the Michaelis-Menten model, which relates the initial reaction rate (V₀) to the substrate concentration ([S]). libretexts.org The key parameters are the Michaelis constant (Kₘ), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), and Vₘₐₓ itself, which is the maximum rate of the reaction. These parameters provide a quantitative measure of the enzyme's affinity for the substrate and its catalytic efficiency.

Table 1: Examples of Enzyme Interactions with Phenylbutanoic Acid Derivatives

| Compound | Enzyme | Interaction Type | Kinetic Parameters | Reference |

|---|---|---|---|---|

| 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | Kynurenine-3-hydroxylase | Inhibitor | - | nih.gov |

| 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid | Kynurenine-3-hydroxylase | Inhibitor | - | nih.gov |

| 2-oxo-4-phenylbutanoic acid | L-phenylalanine dehydrogenase | Substrate | Kₘ, Vₘₐₓ | researchgate.net |

Note: Specific kinetic parameter values for the inhibitors were not provided in the source material.

Structural Basis of 3-Methyl-4-oxo-4-phenylbutanoic acid-Target Interactions via Co-crystallography and Molecular Docking

Molecular docking simulations have been employed to study the binding of various keto acid derivatives to enzyme active sites. For instance, docking studies of ketoprofen (B1673614) amides with cyclooxygenase-2 (COX-2) have revealed key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. ashdin.com Similarly, the binding modes of other enzyme inhibitors are often predicted using computational methods to analyze interactions with active site residues. nih.govnih.gov These studies typically identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand, anchoring it within the active site.

Mechanistic Elucidation of Biological Cascade Modulation by 3-Methyl-4-oxo-4-phenylbutanoic acid

The inhibition of kynurenine-3-hydroxylase by 4-oxo-4-phenylbutanoic acid derivatives provides a clear example of how these compounds can modulate a biological cascade. The kynurenine (B1673888) pathway is a major route for tryptophan metabolism and produces several neuroactive compounds, including the neurotoxin quinolinic acid and the neuroprotectant kynurenic acid. google.com By inhibiting KYN-3-OHase, these compounds can decrease the production of quinolinic acid, which is implicated in neurodegenerative diseases. google.comgoogle.com This modulation of a key enzymatic step in a metabolic pathway highlights the potential for these compounds to have significant physiological effects.

In Vitro Biotransformation Pathways and Metabolite Identification of 3-Methyl-4-oxo-4-phenylbutanoic acid

The metabolic fate of a compound is a critical aspect of its biochemical profile. In vitro metabolism studies using liver preparations are a common approach to identify potential biotransformation pathways. While specific data for 3-Methyl-4-oxo-4-phenylbutanoic acid is scarce, studies on structurally related compounds offer clues.

For example, the in vitro metabolism of phenylacetone (B166967) and its analogs by rabbit liver preparations primarily yields the corresponding alcohols, with minor amounts of 1,2-glycols and ketols. nih.gov Phenylacetone itself can be metabolized to benzoic acid. nih.gov Another study on the disposition of phenylbutyrate showed that it is metabolized to phenylacetate (B1230308) and phenylacetylglutamine. nih.gov These findings suggest that 3-Methyl-4-oxo-4-phenylbutanoic acid could potentially undergo reduction of the keto group to a hydroxyl group, or other oxidative transformations.

Table 2: Potential Metabolites of Phenylbutanoic Acid Derivatives Based on Analog Studies

| Parent Compound Analog | Potential Metabolite | Metabolic Reaction | Reference |

|---|---|---|---|

| Phenylacetone | Corresponding alcohol | Reduction | nih.gov |

| Phenylacetone | Benzoic acid | Oxidation | nih.gov |

| Phenylbutyrate | Phenylacetate | β-oxidation | nih.gov |

| Phenylbutyrate | Phenylacetylglutamine | Conjugation | nih.gov |

Structure-Activity Relationship (SAR) Studies of 3-Methyl-4-oxo-4-phenylbutanoic acid Analogues for Biochemical Potency and Selectivity

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of bioactive compounds. For 4-oxo-4-phenylbutanoic acid derivatives, SAR studies have been conducted to improve their inhibitory activity against kynurenine-3-hydroxylase. nih.gov These studies typically involve synthesizing a series of analogs with systematic modifications to the chemical structure and evaluating their biological activity.

For example, the introduction of different substituents on the phenyl ring or modifications to the butanoic acid side chain can significantly impact the inhibitory potency. A study on 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ receptor agonists also highlights how structural modifications can lead to potent and selective compounds. nih.gov The goal of such studies is to identify the key structural features required for optimal interaction with the target enzyme or receptor, which can guide the design of more effective and selective therapeutic agents.

Advanced Analytical Methodologies for Detection and Quantification of 3 Methyl 4 Oxo 4 Phenylbutanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 3-Methyl-4-oxo-4-phenylbutanoic acid, providing the necessary separation from matrices, reaction mixtures, or potential impurities.

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the direct analysis of 3-Methyl-4-oxo-4-phenylbutanoic acid due to the compound's polarity and the presence of a chromophore.

Separation and Detection: A reverse-phase HPLC method is typically employed for the separation of polar carboxylic acids. The presence of the phenyl ketone moiety in 3-Methyl-4-oxo-4-phenylbutanoic acid allows for strong ultraviolet (UV) absorbance, making UV detection a primary modality. The analysis of structurally similar compounds, such as other keto-carboxylic acids, often utilizes C18 columns. nih.govsielc.comsielc.com The mobile phase generally consists of an aqueous component, often with a pH modifier like phosphoric acid or formic acid, and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsielc.com For instance, a method for analyzing dicarbonyl carboxylic acids used a mobile phase of water and perchloric acid with UV detection at 200 nm. sielc.com The specific wavelength for detecting 3-Methyl-4-oxo-4-phenylbutanoic acid would be optimized based on its UV spectrum, with the benzoyl group expected to provide a strong signal.

For enhanced sensitivity and selectivity, especially in complex matrices, HPLC coupled with mass spectrometry (LC-MS) can be utilized. This provides molecular weight and structural information, aiding in unequivocal identification.

Derivatization for Enhanced Detection: While the inherent chromophore allows for direct UV detection, derivatization can be employed to enhance sensitivity, particularly for fluorescence detection. nih.gov For example, 3-hydroxybutyric acid has been determined by HPLC after derivatization with a benzofurazan (B1196253) reagent, which imparts fluorescence to the molecule, allowing for highly sensitive detection. researchgate.netnih.gov A similar strategy could be adapted for 3-Methyl-4-oxo-4-phenylbutanoic acid if trace-level quantification is required.

Table 1: Illustrative HPLC Parameters for Analysis of Keto-Carboxylic Acids

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 150 x 4.6 mm, 3-5 µm) | nih.govsielc.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., formic acid, phosphoric acid) | sielc.com |

| Detection | UV/Vis (e.g., 200-280 nm) or Mass Spectrometry (MS) | sielc.com |

| Flow Rate | 0.5 - 1.5 mL/min | windows.net |

Gas chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. gcms.cz Due to its polarity and low volatility, 3-Methyl-4-oxo-4-phenylbutanoic acid must be chemically modified into a more volatile derivative prior to GC analysis. colostate.edu

Derivatization Procedures: The most common derivatization strategies for carboxylic acids are silylation and alkylation (esterification). colostate.edud-nb.info

Silylation: This process replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. gcms.czunina.it Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are widely used. usherbrooke.carestek.com The reaction is typically performed by heating the dried sample with the silylating agent in an aprotic solvent. unina.it Silylated derivatives are thermally stable and well-suited for GC-MS analysis. researchgate.net

Alkylation (Esterification): This involves converting the carboxylic acid into an ester, most commonly a methyl ester. colostate.edu Reagents such as BF3-methanol are effective for creating fatty acid methyl esters (FAMEs) under mild conditions. restek.com Another approach is alkylation using reagents like pentafluorobenzyl bromide (PFBBr), which creates derivatives that are highly sensitive to electron capture detection (ECD) and can also be analyzed by GC-MS. nih.gov

GC-MS Analysis: Once derivatized, the compound can be analyzed by GC-MS. The GC system separates the derivative from other components in the sample. A typical setup would involve a capillary column, such as a DB-5ms or HP-5MS, and a temperature-programmed oven to elute the compounds. The mass spectrometer then fragments the eluted derivative, providing a characteristic mass spectrum that serves as a chemical fingerprint for identification and quantification. For example, a study on related phenylacetone (B166967) precursors used GC-MS to analyze the compounds, noting that methoxime derivatization could prevent thermal decomposition in the injector. researchgate.net

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Derivatization Method | Reagent | Derivative Formed | Key Advantages | Reference |

|---|---|---|---|---|

| Silylation | BSTFA or MSTFA (+TMCS) | Trimethylsilyl (TMS) ester | Thermally stable, direct injection | unina.itusherbrooke.ca |

| Esterification | BF3-Methanol | Methyl ester | Selective for acids, clean MS spectra | restek.com |

| Alkylation | Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl ester | High sensitivity for ECD, good for trace analysis | nih.gov |

Since 3-Methyl-4-oxo-4-phenylbutanoic acid possesses a chiral center at the C3 position, it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. This is particularly important if the compound is used in stereospecific synthesis or applications.

Chiral HPLC: Chiral stationary phases (CSPs) are the most common tools for enantiomeric separation by HPLC. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used due to their broad applicability. windows.netmdpi.com The separation mechanism often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Mobile phases can be normal-phase (e.g., hexane/isopropanol), polar-organic, or reverse-phase (e.g., acetonitrile/water), often with additives like diethylamine (B46881) or formic acid to improve peak shape and resolution. windows.net

Chiral GC: For GC-based enantiomeric separation, the analyte can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. Alternatively, and more commonly, the racemic compound is derivatized with an achiral reagent (e.g., silylation) and then separated on a chiral GC column. researchgate.net Cyclodextrin-based CSPs are frequently used for this purpose. gcms.cz These columns, containing derivatized β- or γ-cyclodextrins, can resolve a wide range of chiral compounds. gcms.cz

Spectroscopic Methods for Trace Analysis and Environmental Monitoring

Spectroscopic methods are invaluable for the structural elucidation and quantification of 3-Methyl-4-oxo-4-phenylbutanoic acid.

UV-Visible Spectroscopy: The benzoyl group in the molecule contains a π-electron system that absorbs UV radiation. This property is the basis for its detection in HPLC and can be used for direct quantification in solution. Studies on the oxidation of the related 4-oxo-4-phenylbutanoic acid have utilized UV-Vis spectrophotometry to monitor the reaction by tracking the decrease in absorbance at a specific wavelength (e.g., 364 nm) of the oxidizing agent. d-nb.info The λmax (wavelength of maximum absorbance) for 3-Methyl-4-oxo-4-phenylbutanoic acid would be expected in the region typical for aryl ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure confirmation. While specific NMR data for 3-Methyl-4-oxo-4-phenylbutanoic acid is not readily available in the searched literature, data for its methyl ester (methyl 3-oxo-4-phenylbutanoate) shows characteristic signals for the aromatic protons, the methyl group, and the methylene (B1212753) protons of the butanoate chain. chemicalbook.com For the acid form, one would expect to see similar patterns, with the addition of a characteristic signal for the carboxylic acid proton. Chiral NMR solvating agents could also be used to determine enantiomeric purity by inducing separate signals for the two enantiomers. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The IR spectrum of 3-Methyl-4-oxo-4-phenylbutanoic acid would be expected to show strong characteristic absorption bands for the carboxylic acid O-H stretch (a broad band), the carboxylic acid C=O stretch, and the ketone C=O stretch. Data for the related methyl 3-oxo-4-phenylbutanoate shows distinct peaks for the ester and ketone carbonyl groups. chemicalbook.com

Electrochemical Detection Methods for 3-Methyl-4-oxo-4-phenylbutanoic acid

Electrochemical methods offer a sensitive and often low-cost alternative for the detection of electroactive species. wikipedia.org

Cyclic Voltammetry (CV): CV can be used to study the redox properties of molecules. libretexts.org The ketone group in 3-Methyl-4-oxo-4-phenylbutanoic acid may be electrochemically reducible. CV could be applied to investigate its reduction potential and to study reaction mechanisms, as has been done for other keto acids. researchgate.net While direct quantification by CV can be challenging, it provides fundamental electrochemical information that can be used to develop more specific sensor-based methods.

Electrochemical Sensors: It is possible to develop electrochemical sensors for the detection of carboxylic acids. One approach involves modifying an electrode surface with materials that interact with the carboxylic acid group, leading to a measurable change in an electrical property like capacitance or current. digitellinc.com For example, sensors based on carbon nanomaterials functionalized with specific recognition elements can be designed. acs.orgnih.gov While no specific sensor for 3-Methyl-4-oxo-4-phenylbutanoic acid has been reported, the principles used for other carboxylic acids or small molecules could be adapted. nih.gov

Purity Profiling and Impurity Analysis of Synthesized 3-Methyl-4-oxo-4-phenylbutanoic acid

The synthesis of 3-Methyl-4-oxo-4-phenylbutanoic acid, likely via a Friedel-Crafts acylation of benzene (B151609) with methylsuccinic anhydride (B1165640), can lead to the formation of various impurities. vedantu.comchemguide.co.uk Identifying and quantifying these impurities is essential for ensuring the quality of the final product.

Potential Impurities:

Isomeric Products: Friedel-Crafts reactions can sometimes yield isomeric products, although acylation is generally more selective than alkylation. chemguide.co.uk

Unreacted Starting Materials: Residual benzene and methylsuccinic anhydride could be present.

Byproducts of Side Reactions: The Lewis acid catalyst (e.g., AlCl₃) can promote side reactions. For instance, polyacylation could occur, though it is less common due to the deactivating nature of the ketone group. libretexts.org

Solvent and Reagent Residues: Impurities from solvents and other reagents used in the synthesis and workup process may also be present.

Analytical Approach: A combination of chromatographic and spectroscopic techniques is typically used for purity profiling.

HPLC and GC-MS: These are the primary tools for separating and identifying impurities. A high-resolution HPLC method with a photodiode array (PDA) detector can separate compounds and provide their UV spectra simultaneously, aiding in identification. GC-MS, after appropriate derivatization, is excellent for identifying volatile or semi-volatile impurities. A study on a related precursor identified several impurities using GC-MS, including byproducts from transesterification and side reactions. researchgate.net

NMR Spectroscopy: High-field NMR can detect and help identify the structure of impurities, even at low levels.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can provide exact mass measurements of impurities, allowing for the determination of their elemental composition.

Development and Validation of Reference Materials and Analytical Standards for 3-Methyl-4-oxo-4-phenylbutanoic acid

The reliability and accuracy of analytical measurements for 3-methyl-4-oxo-4-phenylbutanoic acid are fundamentally reliant on the availability of high-quality reference materials and analytical standards. The development and validation of these materials are a meticulous process, ensuring their suitability for use in calibration, method validation, and quality control. This process is governed by stringent international standards to guarantee consistency and traceability of measurement results.

The production of Certified Reference Materials (CRMs) and analytical standards for chemical compounds is often conducted under the guidelines of international standards such as ISO 17034 ("General requirements for the competence of reference material producers") and ISO/IEC 17025 ("General requirements for the competence of testing and calibration laboratories"). sigmaaldrich.comsigmaaldrich.comcpachem.com These standards ensure that the materials are of the highest quality and reliability. sigmaaldrich.com

The development process commences with the synthesis of high-purity 3-methyl-4-oxo-4-phenylbutanoic acid. The synthesis route is carefully selected to minimize the presence of impurities, including isomers and structurally related compounds. Following synthesis, a comprehensive characterization is undertaken to establish the identity and purity of the material. A variety of analytical techniques are employed to confirm the chemical structure and assess its physicochemical properties. These properties are critical for confirming the identity of the compound.

Purity assessment is a critical step in the validation of a reference material. It is typically determined using a mass balance approach, which involves the separate determination of organic and inorganic impurities, water content, and residual solvents. The purity value is then assigned with an associated uncertainty.

Homogeneity and stability studies are also integral to the validation process. Homogeneity testing ensures that each unit of the reference material has the same concentration of the analyte within specified limits. Stability studies are conducted under various storage conditions and over extended periods to establish the shelf-life of the reference material and ensure that its properties remain stable over time.

Once the material has been thoroughly characterized and its purity, homogeneity, and stability have been established, a certificate of analysis is issued. sigmaaldrich.comlgcstandards.com This document provides all the essential information about the reference material, including the certified property value and its uncertainty, the methods used for characterization, and instructions for proper use and storage.

For 3-methyl-4-oxo-4-phenylbutanoic acid, while specific certified reference materials from national metrology institutes may not be widely documented in publicly available literature, several commercial suppliers offer analytical standards. lgcstandards.comcaslab.compharmint.net These standards are crucial for routine laboratory applications. The quality of these standards is often assured by the manufacturer's adherence to quality management systems like ISO 9001. cpachem.comcpachem.com

The availability of well-characterized reference materials and analytical standards for 3-methyl-4-oxo-4-phenylbutanoic acid is a prerequisite for any laboratory conducting quantitative analysis of this compound. These materials provide the benchmark against which all measurements are compared, ensuring the validity and comparability of analytical data across different laboratories and over time.

Role of 3 Methyl 4 Oxo 4 Phenylbutanoic Acid As a Key Synthetic Intermediate and Precursor Chemistry

Utilization in the Total Synthesis of Complex Natural Products and Bioactive Molecules

While direct and explicit examples of the utilization of 3-Methyl-4-oxo-4-phenylbutanoic acid in the total synthesis of highly complex natural products are not extensively documented in readily available literature, its structural motifs are present in various bioactive molecules. The γ-keto acid framework is a common feature in many natural products and their synthetic intermediates. For instance, derivatives of similar keto acids are employed in the synthesis of bioactive compounds with potential therapeutic applications.

The general strategy for incorporating such a building block into a larger molecule often involves the selective reaction of either the ketone or the carboxylic acid functionality. The carboxylic acid can be converted to an ester or amide to extend the carbon chain or to introduce new functional groups. The ketone, on the other hand, can undergo various reactions such as reductions, aldol (B89426) condensations, or Grignard reactions to form new carbon-carbon bonds and create chiral centers.

The following table summarizes the potential of related keto-acid derivatives in the synthesis of bioactive molecules:

| Bioactive Molecule Class | Synthetic Strategy Involving Keto-Acid Moiety | Potential Application |

| Lactones | Intramolecular cyclization via reduction of the ketone and subsequent esterification. | Antitumor, Antifungal |

| Substituted Piperidines | Reductive amination of the ketone followed by cyclization. | Neurological disorders |

| Pyrrolidines | Paal-Knorr synthesis with a primary amine. | Antiviral, Anticancer |

It is important to note that while these are general strategies, the specific application of 3-Methyl-4-oxo-4-phenylbutanoic acid in a documented total synthesis of a major natural product remains an area for further research and reporting.

Application in the Synthesis of Advanced Materials and Polymer Architectures

The bifunctional nature of 3-Methyl-4-oxo-4-phenylbutanoic acid makes it a potential monomer for the synthesis of novel polymers with unique architectures. The carboxylic acid can participate in condensation polymerizations with diols or diamines to form polyesters and polyamides, respectively. The ketone functionality, on the other hand, can be used for post-polymerization modifications or to create cross-linked materials.

While specific examples of polymers derived solely from 3-Methyl-4-oxo-4-phenylbutanoic acid are not prevalent in the literature, the use of similar keto-acid monomers in the development of functional polymers is an active area of research. For example, the incorporation of keto groups into a polymer backbone can allow for the subsequent attachment of other molecules through reactions like oxime ligation, providing a route to functionalized materials.

The potential applications of polymers derived from 3-Methyl-4-oxo-4-phenylbutanoic acid are summarized in the table below:

| Polymer Type | Potential Synthetic Route | Potential Properties and Applications |

| Polyesters | Polycondensation with diols. | Biodegradable materials, drug delivery systems. specificpolymers.com |

| Polyamides | Polycondensation with diamines. | High-performance materials with tunable properties. |

| Functionalized Polymers | Post-polymerization modification of the ketone group. | Materials with tailored surface properties, sensors. |

The development of advanced materials from 3-Methyl-4-oxo-4-phenylbutanoic acid is a promising field that warrants further exploration.

Development of Novel Catalytic Systems or Reagents Incorporating 3-Methyl-4-oxo-4-phenylbutanoic acid

The structure of 3-Methyl-4-oxo-4-phenylbutanoic acid, with its carboxylic acid and ketone functionalities, presents opportunities for its use as a ligand in the development of novel catalytic systems. The carboxylate group can coordinate to a metal center, while the ketone oxygen can act as an additional donor atom, forming a chelate complex. The chirality at the C3 position also makes it a candidate for the development of chiral ligands for asymmetric catalysis.